molecular formula C9H7ClN2O2S B1287014 Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate CAS No. 596794-87-5

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B1287014
CAS No.: 596794-87-5
M. Wt: 242.68 g/mol
InChI Key: VHIFKIGWDFTRLD-UHFFFAOYSA-N
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Description

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chlorine and ester functional groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thieno[3,2-d]pyrimidine ring system. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate can be compared with other thieno[3,2-d]pyrimidine derivatives:

    4-chlorothieno[3,2-d]pyrimidine: Lacks the ester group, making it less versatile for further modifications.

    Ethyl 4-bromothieno[3,2-d]pyrimidine-6-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.

    Thieno[3,2-d]pyrimidine-4-carboxylic acid: Lacks the ethyl ester group, which can influence solubility and reactivity.

Properties

IUPAC Name

ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(15-6)8(10)12-4-11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIFKIGWDFTRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609586
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596794-87-5
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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